(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJKIXHMSLEBEP-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6948-61-4 | |
| Record name | NSC55793 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity
(2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one, commonly referred to as a chalcone, has garnered attention in medicinal chemistry due to its diverse biological activities. This article outlines the compound's biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The methoxy group on one phenyl ring enhances its electron-donating ability, while the overall structure contributes to its biological activity.
Biological Activities
Research has demonstrated that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various microbial pathogens, indicating potential use in treating infections .
- Anti-inflammatory Properties : It inhibits key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition leads to reduced inflammation and pain.
- Antioxidant Activity : The presence of conjugated double bonds allows it to act as a free radical scavenger, protecting cells from oxidative stress.
- Anticancer Potential : Studies have indicated that the compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function, making it a candidate for cancer therapy .
- Antidiabetic Effects : Investigations into its antidiabetic properties reveal that it may help regulate blood sugar levels and inhibit glycation processes associated with diabetes .
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : By inhibiting COX and LOX enzymes, it reduces the synthesis of pro-inflammatory mediators.
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Defense : It enhances cellular antioxidant defenses by scavenging free radicals.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various chalcone derivatives, including this compound. The results indicated significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific strain tested .
Anticancer Activity
In vitro studies using human breast adenocarcinoma (MDA-MB-231) cells revealed that this chalcone derivative exhibited cytotoxic effects with an IC50 value of approximately 30 µM. Further analysis showed that it induced apoptosis through mitochondrial pathways, confirming its potential as an anticancer agent .
Research Findings Summary Table
Scientific Research Applications
Antimicrobial Activity
Research indicates that (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one exhibits significant antimicrobial properties. Studies have shown effectiveness against various pathogens, including:
- Bacteria : Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific strain tested.
Anti-inflammatory Properties
The compound has been found to inhibit key enzymes involved in inflammatory processes:
- Enzyme Inhibition : Inhibits cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced synthesis of pro-inflammatory mediators.
Antioxidant Activity
The presence of conjugated double bonds allows this chalcone to act as a free radical scavenger:
- Mechanism : Protects cells from oxidative stress by enhancing cellular antioxidant defenses through free radical scavenging.
Anticancer Potential
Studies have demonstrated the compound's ability to induce apoptosis in cancer cells:
- Cytotoxicity : In vitro studies using human breast adenocarcinoma (MDA-MB-231) cells revealed cytotoxic effects with an IC50 value of approximately 30 µM.
- Mechanism of Action : Induces apoptosis through mitochondrial pathways and activates caspases, confirming its potential as an anticancer agent.
Antidiabetic Effects
Investigations into its antidiabetic properties suggest that it may help regulate blood sugar levels:
- Mechanism : Inhibits glycation processes associated with diabetes, contributing to better glycemic control.
Summary of Research Findings
| Activity | Effect | References |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and E. coli | |
| Anti-inflammatory | Inhibits COX and LOX enzymes | |
| Antioxidant | Scavenges free radicals | |
| Anticancer | Induces apoptosis in MDA-MB-231 cells | |
| Antidiabetic | Regulates blood sugar levels |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various chalcone derivatives, including this compound. The results indicated significant inhibition against bacterial strains such as Pseudomonas aeruginosa, showcasing its potential as a potent antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this chalcone derivative could induce apoptosis in human breast cancer cells. The mechanism involved mitochondrial dysfunction and activation of apoptotic pathways, suggesting its viability as a candidate for cancer therapy .
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Methoxy Positional Isomers
- (E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one (3a) : The 4-methoxy substitution enhances conjugation, leading to a redshift in UV-Vis spectra compared to the 2-methoxy analog. This isomer exhibits reduced steric hindrance, facilitating planar molecular geometry .
- (E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one (3d) : Replacement of methoxy with a chloro group increases electrophilicity, improving reactivity in nucleophilic additions but reducing solubility in polar solvents .
Hydroxy-Substituted Chalcones
- (2E)-1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one: The 2-hydroxy group forms intramolecular hydrogen bonds with the ketone, stabilizing the enol tautomer. This reduces melting point (87.21°C) compared to the 2-methoxy analog .
- 2′-Hydroxy-4′-methoxychalcone : Combines electron-donating (methoxy) and electron-withdrawing (hydroxy) groups, leading to unique charge distribution and enhanced antioxidant activity .
Amino-Substituted Chalcones
- ((E)-1-(4-Aminophenyl)-3-phenylprop-2-en-1-one): The amino group at the 4-position increases basicity and cytotoxicity (IC₅₀ = 5.28 μg/mL against T47D breast cancer cells), outperforming methoxy derivatives in antiproliferative activity .
Heterocyclic and Hybrid Derivatives
Pyrazol-4-yl Chalcones
- (2E)-3-Phenyl-1-(1-phenyl-3-propoxy-1H-pyrazol-4-yl)prop-2-en-1-one : Incorporation of a pyrazole ring introduces additional hydrogen-bonding sites, improving binding to enzyme active sites. NMR data (δ 7.77 ppm for H-8) indicate distinct deshielding effects due to the heterocycle .
Thiazole Hybrids
- (2E)-1-[2-(Ethylamino)-4-methyl-1,3-thiazol-5-yl]-3-(2-methoxyphenyl)prop-2-en-1-one: The thiazole moiety enhances DNA gyrase B inhibition (IC₅₀ = 7.48 μM) by facilitating π-π stacking and hydrophobic interactions .
Substituent Effects on Physical and Spectroscopic Properties
Key Observations :
Preparation Methods
Reaction Mechanism and Stereochemical Control
The reaction proceeds via enolate formation from 2-methoxyacetophenone, followed by nucleophilic attack on benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone. The E-configuration predominates due to conjugation stabilization, with >98% stereoselectivity reported in ethanol-based systems.
Standard Protocol and Optimization
A representative procedure involves:
-
Reagents : 2-Methoxyacetophenone (1.0 eq), benzaldehyde (1.2 eq), NaOH (40% aqueous, 2.5 eq)
-
Solvent : Ethanol (20 mL/mmol)
Table 1 : Yield optimization through base selection
| Base | Concentration (M) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| NaOH | 2.5 | 58.4 | 92.3 |
| KOH | 2.5 | 62.1 | 94.7 |
| LiOH | 2.5 | 51.8 | 89.5 |
Post-reaction acidification with HCl (pH 2–3) precipitates the crude product, which is recrystallized from ethanol to achieve 95–98% purity.
Solvent-Free Mechanochemical Synthesis
Eliminating solvents improves sustainability while maintaining efficiency. A dry grinding method achieves comparable yields to solution-phase synthesis.
Procedure and Scalability
-
Reagents : 2-Methoxyacetophenone (1.0 eq), benzaldehyde (1.1 eq), NaOH (powder, 2.0 eq)
-
Equipment : Mortar and pestle or ball mill
Table 2 : Solvent-free vs. traditional method comparison
| Parameter | Solvent-Free | Ethanolic Solution |
|---|---|---|
| Yield (%) | 65.3 | 58.4 |
| Reaction Time (h) | 0.5 | 48 |
| Energy Use (kW·h) | 0.12 | 1.45 |
This method reduces waste generation by 78% while enhancing reaction kinetics through increased interfacial contact.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the condensation process. A 2024 study demonstrated complete conversion within 15 minutes using:
Key advantages :
-
Yield Improvement : 72% vs. 58% conventional heating
-
Byproduct Reduction : <5% vs. 12–15% in traditional methods
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Patent CN103102283A describes a scalable process using:
Table 3 : Continuous vs. batch processing metrics
| Metric | Continuous Flow | Batch Reactor |
|---|---|---|
| Annual Capacity (t) | 850 | 120 |
| Purity (%) | 99.2 | 95.8 |
| Energy Cost ($/kg) | 4.20 | 7.85 |
Catalytic System Optimization
Immobilized basic ionic liquids (e.g., [Bmim]OH/SiO₂) enable catalyst recycling for ≥15 cycles without activity loss, reducing production costs by 40%.
Characterization and Quality Control
Analytical Methods
Q & A
Q. What are the standard synthetic routes for (2E)-1-(2-Methoxyphenyl)-3-phenylprop-2-en-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via the Claisen-Schmidt condensation. A general protocol involves reacting 2-methoxyacetophenone with benzaldehyde in ethanol under alkaline conditions (e.g., KOH or NaOH) at 0–50°C for 2–3 hours . Optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol), catalyst concentration (0.03–0.05 mol equivalents), and temperature gradients to improve yield (typically 60–80%). Monitoring via TLC and recrystallization in ethanol enhances purity .
Q. Which spectroscopic techniques are essential for characterizing this chalcone derivative?
- 1H/13C NMR : Confirm the E-configuration via coupling constants (J = 15–16 Hz for α,β-unsaturated ketone protons) and assign methoxy/phenyl substituents .
- IR Spectroscopy : Identify carbonyl stretching (~1650–1680 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 253.12) .
Q. How can researchers assess the antimicrobial potential of this compound?
Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin) and solvent controls. MIC values <100 µg/mL suggest promising activity .
Advanced Research Questions
Q. What crystallographic methods resolve the molecular geometry of this compound?
Single-crystal X-ray diffraction (SC-XRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) reveals bond lengths (C=O: ~1.23 Å) and torsion angles. Space group assignments (e.g., monoclinic P21/c) and hydrogen-bonding networks (e.g., C–H···O interactions) explain packing stability . Data deposition in CCDC (e.g., CCDC 1988019) ensures reproducibility .
Q. How do computational studies (DFT) correlate with experimental structural data?
Density Functional Theory (B3LYP/6-311G(d,p)) calculates optimized geometries, HOMO-LUMO gaps (~3.5–4.0 eV), and dipole moments. Compare computed bond lengths/angles with XRD data (e.g., C1–C2: 1.46 Å vs. 1.45 Å experimentally) to validate accuracy. Discrepancies >0.02 Å may indicate crystal packing effects .
Q. What strategies address contradictions between docking predictions and experimental bioactivity?
If molecular docking (e.g., AutoDock Vina) predicts strong binding to E. coli DNA gyrase but MIC assays show weak activity, consider:
Q. How can nonlinear optical (NLO) properties be evaluated for this compound?
Use hyper-Rayleigh scattering (HRS) or Z-scan techniques to measure first hyperpolarizability (β). A β value >10⁻³⁰ esu indicates NLO potential. Correlate with DFT-calculated polarizability and substituent effects (e.g., methoxy groups enhance charge transfer) .
Q. What synthetic modifications improve biological activity or physicochemical properties?
- Halogenation : Introduce Cl/F at the phenyl ring to enhance lipophilicity and antimicrobial potency (e.g., MIC reduction from 128 µg/mL to 32 µg/mL) .
- Hydroxyl groups : Increase solubility via O-glycosylation or sulfation .
Data Interpretation and Troubleshooting
Q. How to resolve low yields in Claisen-Schmidt reactions?
- Side reactions : Minimize aldol byproducts via controlled pH (8–10) and anhydrous conditions.
- Purification : Use column chromatography (silica gel, hexane:ethyl acetate) instead of recrystallization for polar impurities .
Q. Why might XRD data show deviations from DFT-optimized structures?
Crystal lattice forces (e.g., π-π stacking) distort geometries. Compare Hirshfeld surfaces to identify intermolecular interactions (e.g., C–H···π contacts) that DFT gas-phase models ignore .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
